molecular formula C17H12F3N3O3 B2684713 N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 1286702-30-4

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2684713
CAS No.: 1286702-30-4
M. Wt: 363.296
InChI Key: XXXBTRWCWBTIBM-UHFFFAOYSA-N
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Description

“N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

The creation of benzimidazole derivatives, including those with 1,3,4-oxadiazole motifs, involves starting materials such as o-phenylenediamine and phenoxyacetic acid. These compounds are crafted through a series of steps, leading to the synthesis of complex structures that include oxadiazole-bearing benzimidazole derivatives. These synthesized compounds are characterized by techniques such as IR, NMR, and elemental analysis, highlighting their structural integrity and potential for further application development M. Shaharyar et al., 2016.

Photo-Physical Characteristics

Research into the synthesis and characterization of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives, including benzimidazole, benzoxazole, and benzothiazole derivatives, shows the impact of solvent polarity on their absorption-emission properties. These studies provide valuable insights into the design of new materials with specific optical properties Vikas Padalkar et al., 2011.

Anticancer Applications

Anticancer Activity

Novel benzimidazole derivatives containing 1,3,4-oxadiazole structures have been evaluated for their anticancer potential. Specific compounds have shown promising activity against cancer cell lines, highlighting the therapeutic potential of these chemical structures Salahuddin et al., 2014. Further research into substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrates moderate to excellent anticancer activity against various cancer cell lines, offering a new avenue for the development of cancer therapies B. Ravinaik et al., 2021.

Antiplasmodial Activities

Antiplasmodial Properties

The search for new treatments against Plasmodium falciparum has led to the development of N-acylated furazan-3-amine derivatives, demonstrating significant activity against different strains of the parasite. This research underscores the potential of oxadiazole derivatives in contributing to the fight against malaria, with specific benzamides showing promising activity and improved physicochemical properties Theresa Hermann et al., 2021.

Materials Science Applications

Polymer Synthesis

The development of aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units reveals the potential of these compounds in creating materials with good thermal stability and solubility. These polymers can be used to cast thin, flexible films with desirable mechanical and optical properties, indicating their usefulness in materials science applications I. Sava et al., 2003.

Future Directions

The future directions for “N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide” could involve further exploration of its biological activities and potential applications in drug discovery . The development of new drugs using oxadiazole derivatives is an active area of research due to their broad range of chemical and biological properties .

Mechanism of Action

Properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c18-17(19,20)13-9-5-4-8-12(13)15(24)21-16-23-22-14(26-16)10-25-11-6-2-1-3-7-11/h1-9H,10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXBTRWCWBTIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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